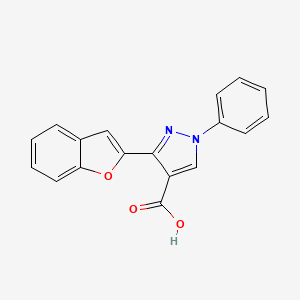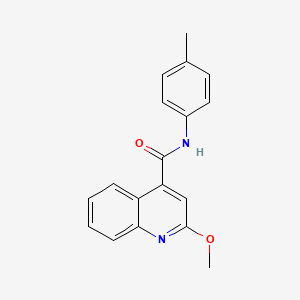![molecular formula C19H16N2O2 B5818594 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide, also known as JNJ-17216498, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amide derivatives and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide involves its ability to target specific signaling pathways in cells. In cancer cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide targets the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3, which is a transcription factor that promotes cell proliferation and survival. In inflammatory cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide targets the NF-κB signaling pathway by inhibiting the activation of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. In pain neurons, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide targets the TRPV1 ion channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide inhibits cell proliferation, induces apoptosis, and reduces the expression of STAT3-regulated genes. In inflammatory cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide reduces the production of pro-inflammatory cytokines and chemokines and inhibits the migration of immune cells to sites of inflammation. In pain neurons, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide reduces the sensitivity of TRPV1 ion channels to painful stimuli and reduces pain behavior in animal models.
実験室実験の利点と制限
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has several advantages for lab experiments, including its high purity, stability, and specificity for its target signaling pathways. However, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide also has limitations, including its low solubility in aqueous solutions, which can limit its use in in vivo experiments. Additionally, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has not been extensively studied for its potential side effects, which could limit its clinical application.
将来の方向性
There are several future directions for the study of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide, including its potential use as a therapeutic agent for cancer, inflammation, and pain. Additionally, further studies are needed to investigate the potential side effects of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide and its pharmacokinetic properties in animals and humans. Finally, the development of more soluble forms of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide could improve its potential for clinical use.
合成法
The synthesis of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide involves the reaction of 4-(3-pyridinyloxy)benzene-1-carboxylic acid with 2-phenylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide in high purity.
科学的研究の応用
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and pain. In cancer research, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the STAT3 signaling pathway. In inflammation research, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB signaling pathway. In pain research, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to reduce pain behavior in animal models of neuropathic and inflammatory pain.
特性
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(13-15-5-2-1-3-6-15)21-16-8-10-17(11-9-16)23-18-7-4-12-20-14-18/h1-12,14H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBOSNALFRSCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)

![N-benzyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5818546.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)
![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)

![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)